molecular formula C9H10F3N3O5 B2609453 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856020-17-1

2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2609453
CAS No.: 1856020-17-1
M. Wt: 297.19
InChI Key: GTPTWPFHBMBYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via nucleophilic substitution using a suitable trifluoroethanol derivative.

    Final Coupling: The final step involves coupling the substituted pyrazole with 2-methylpropanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group and trifluoroethoxy group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The pyrazole ring provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid
  • 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]pentanoic acid
  • 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]hexanoic acid

Uniqueness

The uniqueness of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its lipophilicity and stability, while the nitro group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O5/c1-8(2,7(16)17)14-3-5(15(18)19)6(13-14)20-4-9(10,11)12/h3H,4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPTWPFHBMBYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.